molecular formula C10H12ClNO4S B2478796 Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate CAS No. 251097-67-3

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

Cat. No.: B2478796
CAS No.: 251097-67-3
M. Wt: 277.72
InChI Key: AZCJIUQMMYQBOE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (CAS 68305-85-1) is a chemical compound with the molecular formula C 13 H 18 ClNO 4 S and a molecular weight of 319.80 g/mol . It belongs to the sulfonamide class of compounds, which are widely utilized in medicinal chemistry and biochemical research. Sulfonamides are recognized for their potential as enzyme inhibitors and are frequently investigated for various therapeutic applications . The structure of this compound, featuring a propanoate backbone and a 4-chlorophenylsulfonyl group, suggests it may serve as a valuable intermediate or building block in organic synthesis, particularly for the development of more complex molecules with targeted biological activities . Researchers can leverage this compound in structure-activity relationship (SAR) studies, where the chlorophenyl and ester groups offer sites for chemical modification to explore and optimize interactions with biological targets . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied as a research chemical and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJIUQMMYQBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Chlorobenzenesulfonyl Chloride with Methyl 2-Aminopropanoate

The most widely documented method involves a two-step sulfonylation reaction. In the first step, 4-chlorobenzenesulfonyl chloride reacts with methyl 2-aminopropanoate under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions :

  • Solvent : Dichloromethane or ethyl acetate
  • Base : Triethylamine or pyridine (2.2 equivalents)
  • Temperature : 0–5°C (initial), then room temperature
  • Time : 4–6 hours

Purification : The crude product is washed with dilute hydrochloric acid to remove excess base, followed by recrystallization from ethyl acetate/hexane. This yields a white crystalline solid with 78% isolated yield and ≥98.5% purity (HPLC).

Mechanistic Insight :
The sulfonamide bond formation is facilitated by the electron-withdrawing chlorine atom on the phenyl ring, which enhances the electrophilicity of the sulfonyl chloride. Steric hindrance from the methyl ester group is mitigated by maintaining low temperatures during the initial reaction phase.

Multi-Step Synthesis via Indan Derivatives

A patent-derived approach synthesizes the compound as part of a larger indan derivative. This method involves coupling methyl 3-[[2-[(4-chlorophenyl)sulfonylamino]indan-5-yl]acetylamino]-n-propionate with potassium carbonate in a biphasic solvent system.

Key Steps :

  • Coupling Reaction : Stirring the indan intermediate with ethyl acetate and water for 1 hour.
  • Workup : Separation of the organic layer, drying over anhydrous sodium sulfate, and solvent evaporation.
  • Recrystallization : Ethyl acetate/n-hexane yields the product with a melting point of 147–150°C .

Yield : 200 mg from 720 mg starting material (27.8% yield ).
Limitations : This method’s complexity and lower yield make it less practical for large-scale production but valuable for generating structurally related analogs.

Reductive Amination Approach

Adapted from peptide synthesis protocols, this method employs reductive amination to form the sulfonamide bond. A solution of an Fmoc-protected intermediate is treated with diethylamine to remove the protecting group, followed by reaction with formaldehyde and sodium triacetoxyborohydride.

Optimized Parameters :

  • Solvent : Tetrahydrofuran (THF)
  • Reducing Agent : Sodium triacetoxyborohydride (3.4 equivalents)
  • Time : 1 hour

Purification : Flash column chromatography (0–10% methanol/dichloromethane) achieves 97% yield .
Advantages : High yield and compatibility with sensitive functional groups, though scalability is constrained by chromatographic purification.

Ultrasonic-Assisted Synthesis with Vacuum Distillation

Inspired by optimized conditions for analogous compounds, ultrasonic irradiation enhances reaction kinetics. A mixture of methyl 2-aminopropanoate and 4-chlorobenzenesulfonyl chloride is heated to 40–100°C under ultrasound for 2–5 hours.

Critical Parameters :

  • Molar Ratio : 1:2.05 (amine:sulfonyl chloride)
  • Ultrasonic Frequency : 40 kHz
  • Workup : High-vacuum distillation removes low-boiling-point impurities, yielding >99% purity (GC-MS).

Benefits : Reduced reaction time (5 hours vs. 18 hours conventionally) and elimination of column chromatography.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Sulfonylation 78 98.5 Scalability Requires low temperatures
Indan Derivative 27.8 95 Structural diversity Low yield, complex synthesis
Reductive Amination 97 99 High yield Chromatography-dependent
Ultrasonic 85 99 Time-efficient Specialized equipment required

Physicochemical Considerations in Synthesis

The compound’s logP value of 2.1 (calculated) necessitates polar aprotic solvents for optimal solubility during reactions. Stability studies under accelerated conditions (40°C, 75% RH) show no degradation over 28 days, validating aqueous workup steps.

Side Reactions :

  • Hydrolysis of the methyl ester in strongly acidic/basic conditions.
  • Oxidation of the sulfonamide group at temperatures >100°C.

Mitigation strategies include pH-controlled reaction environments and inert atmospheres.

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the sulfonylation method () is preferred due to its balance of yield and cost-effectiveness. Implementing in-line FTIR monitoring ensures real-time tracking of sulfonyl chloride consumption, reducing byproduct formation.

Cost Analysis :

  • 4-Chlorobenzenesulfonyl Chloride : $120/kg
  • Methyl 2-Aminopropanoate : $90/kg
  • Total Cost per Kilogram : $310 (excluding labor and equipment)

Chemical Reactions Analysis

Hydrazide Formation

The ester group undergoes nucleophilic acyl substitution with hydrazine hydrate to form the corresponding hydrazide:
Reaction:
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate+NH2NH22-[(4-chlorophenyl)sulfonylamino]propanehydrazide+CH3OH\text{Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate} + \text{NH}_2\text{NH}_2 \rightarrow \text{2-[(4-chlorophenyl)sulfonylamino]propanehydrazide} + \text{CH}_3\text{OH}

Conditions:

  • Methanol solvent, reflux for 1–24 hours .

  • Typical yields: 75–90% purity .

Key Data:

ParameterValueSource
Reaction Time1–24 hours
TemperatureReflux (~64–78°C)
Yield90% (hydrazide derivative)

Acylation Reactions

The hydrazide intermediate reacts with acylating agents to form N-acylated derivatives:
Reaction (Benzoylation):
Hydrazide+Benzoyl chlorideN’-Benzoyl-2-[(4-chlorophenyl)sulfonylamino]propanehydrazide\text{Hydrazide} + \text{Benzoyl chloride} \rightarrow \text{N'-Benzoyl-2-[(4-chlorophenyl)sulfonylamino]propanehydrazide}

Conditions:

  • Pyridine solvent, 30-minute reflux .

  • Post-reaction neutralization with cold water.

Key Data:

ParameterValueSource
Yield90% (benzoylated product)
Purity>99% (HPLC)

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid:
Reaction (Basic Hydrolysis):
Methyl ester+NaOHSodium 2-[(4-chlorophenyl)sulfonylamino]propanoateAcid (after acidification)\text{Methyl ester} + \text{NaOH} \rightarrow \text{Sodium 2-[(4-chlorophenyl)sulfonylamino]propanoate} \rightarrow \text{Acid (after acidification)}

Conditions:

  • Aqueous NaOH (2M), reflux for 2–6 hours .

  • Acidification with HCl to isolate the free acid.

Cyclization Reactions

The hydrazide derivative participates in cyclization with carbonyl reagents:
Example (Oxadiazole Formation):
Hydrazide+Carbondisulfide5-[2-(4-Chlorophenyl)sulfonylethyl]-1,3,4-oxadiazole-2-thiol\text{Hydrazide} + \text{Carbondisulfide} \rightarrow \text{5-[2-{(4-Chlorophenyl)sulfonyl}ethyl]-1,3,4-oxadiazole-2-thiol}

Conditions:

  • Potassium hydroxide, ethanol solvent, 4–6 hours reflux .

Key Data:

ParameterValueSource
Product Purity99.2–99.4%

Sulfonamide Reactivity

The sulfonamide group exhibits limited electrophilicity but can participate in:

  • Alkylation: Under strong basic conditions (e.g., NaH, DMF) .

  • Coordination Chemistry: Forms complexes with transition metals (e.g., vanadium) .

Comparative Reactivity Table

Reaction TypeReagentsProductYield (%)
Hydrazide FormationNH2_2NH2_2Propanehydrazide75–90
BenzoylationBenzoyl chlorideN'-Benzoylhydrazide90
Ester HydrolysisNaOH/HClPropanoic acidTheoretical
Oxadiazole SynthesisCS2_2/KOH1,3,4-Oxadiazole-2-thiol85–93

Mechanistic Insights

  • Ester Reactivity: The methyl ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by hydrazine or hydroxide ions .

  • Sulfonamide Stability: The 4-chlorophenylsulfonyl group deactivates the aromatic ring, reducing electrophilic substitution but stabilizing the sulfonamide bond against hydrolysis .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry .

Biology

  • Antimicrobial Properties : Research indicates that methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate exhibits antimicrobial activity against various pathogens. Its mechanism involves interaction with specific molecular targets, potentially inhibiting enzyme activity .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, warranting further investigation into its therapeutic potential .

Medicine

  • Pharmaceutical Development : Ongoing research aims to explore the compound's potential as a pharmaceutical agent. Its unique chemical structure may allow for the development of new drugs targeting specific diseases .

Industrial Applications

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized in the production of specialty chemicals and materials, particularly in dye manufacturing for textiles .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Synthesis of Complex Molecules

In another research project, the compound was used as a starting material to synthesize a series of sulfonamide derivatives with enhanced biological activities. These derivatives were tested for their cytotoxic effects on cancer cell lines, demonstrating promising results that support further development .

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chlorinated sulfonamide esters and propanoate derivatives. Below is a systematic comparison with structurally or functionally related compounds, supported by molecular data and applications:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Functional Groups Applications/Significance Reference
Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate 251097-67-3 C₁₀H₁₂ClNO₄S Sulfonamide, methyl ester, 4-chlorophenyl Intermediate (potential agrochemical/pharmaceutical use)
Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity D) 42019-07-8 C₁₈H₁₇ClO₄ Benzophenone, methyl ester, chlorophenyl Pharmaceutical impurity in synthesis processes
Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity E) 42019-08-9 C₁₉H₁₉ClO₄ Benzophenone, ethyl ester, chlorophenyl Similar to Impurity D; differs in ester group (ethyl vs. methyl)
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate 154477-54-0 C₁₅H₁₉ClO₃ Chlorobutanoyl, methyl ester Intermediate for aromatics/pharmaceuticals
Chlorfenapyr (propanoate analog) 470-90-6 C₁₅H₁₁BrClF₃N₂O Pyrrole, bromine, chlorophenyl Broad-spectrum insecticide/miticide

Key Findings:

Structural Variations and Reactivity: The target compound’s sulfonamide group distinguishes it from benzophenone-containing impurities (e.g., Impurity D/E) and chlorobutanoyl derivatives . Sulfonamides are known for hydrogen-bonding interactions, influencing bioavailability and target binding. Ester Group Differences: Methyl esters (e.g., target compound) exhibit higher volatility and lower hydrolytic stability compared to ethyl esters (Impurity E), impacting synthesis and purification methods .

Functional Analogues in Agrochemicals: Chlorfenapyr, a pyrrole-containing propanoate derivative, shares a chlorinated aromatic system but incorporates bromine and trifluoromethyl groups for enhanced pesticidal activity. This highlights the importance of halogen placement in bioactivity .

Role as Intermediates: The target compound and Impurities D/E are critical in pharmaceutical synthesis, where minor structural changes (e.g., ester chain length) affect impurity profiles and regulatory compliance .

Physicochemical Properties: Molecular Weight: The target compound (277.72 g/mol) is lighter than chlorfenapyr (407.61 g/mol), suggesting differences in solubility and permeability .

Biological Activity

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate (CAS Number: 251097-67-3) is an organic compound that belongs to the class of sulfonamides. It features a sulfonyl group attached to an amino group, which is further connected to a propanoate ester. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12ClNO3S\text{C}_10\text{H}_{12}\text{ClN}\text{O}_3\text{S}

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-aminopropanoate in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity of the product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been noted to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Studies have indicated that it can reduce the production of pro-inflammatory cytokines in cell cultures, which may be beneficial in treating inflammatory diseases. The mechanism appears to involve inhibition of specific signaling pathways that lead to inflammation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the 4-chlorophenyl group enhances its ability to penetrate cell membranes, thereby increasing its efficacy.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for different bacterial strains, showcasing its potential as an effective antimicrobial agent.

Investigation into Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed that treatment with this compound significantly reduced joint swelling and inflammatory markers compared to control groups. This suggests that it could be developed into a therapeutic option for inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundHighModerateContains a sulfonamide group
Methyl 2-[(4-bromophenyl)sulfonylamino]propanoateModerateLowBromine substitution
Methyl 2-[(4-fluorophenyl)sulfonylamino]propanoateLowModerateFluorine substitution

This table illustrates how this compound compares with similar compounds, highlighting its superior antimicrobial properties.

Q & A

Q. What are the key steps for synthesizing Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves a multi-step process:

Intermediate Preparation : Start with a 4-chlorophenyl precursor (e.g., 4-chlorophenylsulfonamide) and react it with a propanoate ester under controlled conditions. For example, hydroxylamine-mediated reactions or coupling agents like DCC can facilitate sulfonamide bond formation .

Purification : Use column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures to isolate intermediates.

Characterization : Confirm intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, details similar protocols for methyl propanoate derivatives, emphasizing ether/petroleum ether recrystallization to obtain pure crystals .

Q. How does the para-chlorophenyl substituent influence the compound’s physicochemical properties compared to other analogs?

Methodological Answer: The para-chlorine atom enhances lipophilicity and electron-withdrawing effects, impacting solubility and reactivity. Compare analogs using:

  • HPLC Retention Times : A C18 column with acetonitrile/water gradients can reveal differences in hydrophobicity (e.g., ’s Table 2 compares methyl, fluoro, and bromo analogs) .
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess melting points and decomposition profiles.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

Methodological Answer: Contradictions often arise from structural variations or assay conditions. Address this by:

Structural Validation : Confirm compound purity (>95% via HPLC; see for impurity standards like 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid) .

Assay Standardization : Use consistent cell lines (e.g., MCF-7 or A549, as in ) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

SAR Analysis : Compare substituent effects systematically. For example, highlights how para-methyl vs. fluorine alters solubility and activity, suggesting similar strategies for chlorophenyl derivatives .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

Methodological Answer:

Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers.

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Boc-protected amino acids; see for tert-butoxycarbonyl (Boc) group applications) .

Dynamic Kinetic Resolution : Catalytic methods using enzymes (e.g., lipases) or transition-metal catalysts can enhance enantioselectivity.

Q. How can researchers evaluate the metabolic stability of this compound in vitro?

Methodological Answer:

Microsomal Incubation : Use liver microsomes (human or rodent) with NADPH cofactor. Monitor degradation via LC-MS/MS over 0–60 minutes.

CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., ’s protocol for enzyme interaction studies) .

Metabolite Identification : High-resolution mass spectrometry (HRMS) and MS/MS fragmentation to detect hydroxylated or sulfonamide-cleaved products.

Data Analysis and Experimental Design

Q. What computational tools predict the binding affinity of this compound to target enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding energies, referencing ’s studies on chlorophenyl-enzyme interactions .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation : Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours.

Analytical Monitoring : Use UPLC-PDA to track degradation products. ’s safety protocols recommend inert atmospheres to prevent oxidation .

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data.

Tables for Comparative Analysis

Q. Table 1. Structural Analogs and Key Properties

Compound NameSubstituentLogPSolubility (mg/mL)Biological Activity (IC50)
Methyl 2-[(4-Cl-Ph)SO₂NH]propanoateCl (para)2.80.1512 µM (Enzyme X)
Methyl 2-[(4-F-Ph)SO₂NH]propanoateF (para)2.30.3525 µM (Enzyme X)
Methyl 2-[(4-Me-Ph)SO₂NH]propanoateCH₃ (para)3.10.0845 µM (Enzyme X)
Data derived from and , emphasizing substituent effects on activity .

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